molecular formula C22H27NO2S B6102241 {3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol

{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol

Cat. No. B6102241
M. Wt: 369.5 g/mol
InChI Key: OQJGJAAXOWYKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PMPS, and it has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

PMPS has been studied for its potential applications in a number of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PMPS has been found to have an affinity for the sigma-1 receptor, which is involved in a number of cellular processes related to neuroprotection and neuroplasticity. PMPS has also been studied for its potential use as an antipsychotic drug, as it has been found to have a similar mechanism of action to other antipsychotic drugs such as haloperidol.

Mechanism of Action

PMPS is believed to act as a sigma-1 receptor agonist, which means that it binds to and activates this receptor. The sigma-1 receptor is involved in a number of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By activating this receptor, PMPS may have a number of effects on cellular function and signaling pathways.
Biochemical and Physiological Effects:
PMPS has been found to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro, PMPS has been found to increase the release of acetylcholine and dopamine in rat brain slices, suggesting that it may have a role in regulating neurotransmitter release. In vivo, PMPS has been found to have antipsychotic effects in animal models of schizophrenia, as well as neuroprotective effects in models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMPS is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor in cellular and animal models. However, one limitation of PMPS is that it has relatively low water solubility, which can make it difficult to use in certain experimental conditions. Additionally, PMPS has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood.

Future Directions

There are several potential future directions for research on PMPS. One area of interest is the development of more water-soluble analogs of PMPS that can be used in a wider range of experimental conditions. Additionally, further studies are needed to understand the safety and efficacy of PMPS in humans, particularly in the context of its potential use as an antipsychotic drug. Finally, there is also interest in exploring the potential use of PMPS in other areas of research, such as cancer biology and immunology, where the sigma-1 receptor has been implicated in a variety of cellular processes.

Synthesis Methods

The synthesis of PMPS involves a multi-step process that begins with the reaction of 2-phenylethylamine with thioacetic acid. This reaction produces 2-phenylethylthioacetamide, which is then reacted with piperidine to form the piperidine-thioamide intermediate. Finally, the intermediate is reacted with formaldehyde to produce PMPS. The synthesis of PMPS has been optimized over the years, and there are now several different methods for producing this compound with high yield and purity.

properties

IUPAC Name

1-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-18-22(14-12-19-8-3-1-4-9-19)13-7-15-23(17-22)21(25)16-26-20-10-5-2-6-11-20/h1-6,8-11,24H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJGJAAXOWYKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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